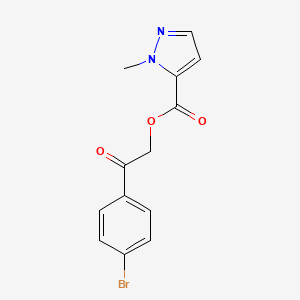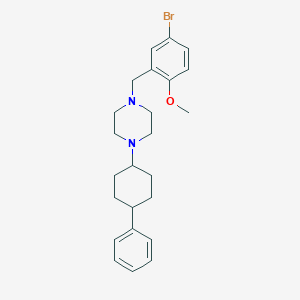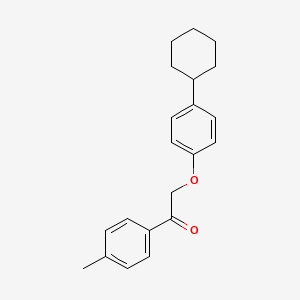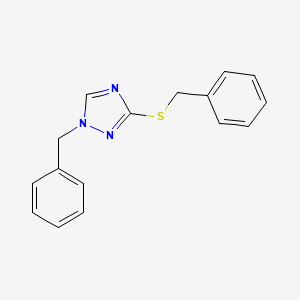![molecular formula C22H29F3N2 B10878745 1-(2-Adamantyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B10878745.png)
1-(2-Adamantyl)-4-[2-(trifluoromethyl)benzyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Adamantyl)-4-[2-(trifluoromethyl)benzyl]piperazine is a complex organic compound characterized by the presence of an adamantyl group, a trifluoromethyl-substituted benzyl group, and a piperazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Adamantyl)-4-[2-(trifluoromethyl)benzyl]piperazine typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where an adamantyl halide reacts with a piperazine derivative in the presence of a base. The trifluoromethylbenzyl group can be introduced via a Friedel-Crafts alkylation reaction using trifluoromethylbenzyl chloride and an appropriate catalyst.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Adamantyl)-4-[2-(trifluoromethyl)benzyl]piperazine undergoes various chemical reactions, including:
Oxidation: The adamantyl group can be oxidized to form hydroxyl or ketone derivatives.
Reduction: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.
Substitution: The piperazine ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include hydroxylated adamantyl derivatives, reduced trifluoromethyl derivatives, and substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
1-(2-Adamantyl)-4-[2-(trifluoromethyl)benzyl]piperazine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-(2-Adamantyl)-4-[2-(trifluoromethyl)benzyl]piperazine involves its interaction with specific molecular targets. The adamantyl group enhances lipophilicity, facilitating membrane penetration, while the trifluoromethyl group increases metabolic stability. The piperazine ring can interact with various receptors or enzymes, modulating their activity and leading to the compound’s biological effects.
Comparación Con Compuestos Similares
1-(2-Adamantyl)-4-benzylpiperazine: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
1-(2-Adamantyl)-4-[2-(difluoromethyl)benzyl]piperazine: Contains a difluoromethyl group instead of trifluoromethyl, affecting its reactivity and stability.
1-(2-Adamantyl)-4-[2-(monofluoromethyl)benzyl]piperazine: Features a monofluoromethyl group, leading to distinct pharmacokinetic and pharmacodynamic profiles.
Uniqueness: 1-(2-Adamantyl)-4-[2-(trifluoromethyl)benzyl]piperazine is unique due to the presence of the trifluoromethyl group, which imparts enhanced metabolic stability and lipophilicity. This makes it a valuable compound for various applications, particularly in medicinal chemistry and drug development.
Propiedades
Fórmula molecular |
C22H29F3N2 |
|---|---|
Peso molecular |
378.5 g/mol |
Nombre IUPAC |
1-(2-adamantyl)-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine |
InChI |
InChI=1S/C22H29F3N2/c23-22(24,25)20-4-2-1-3-17(20)14-26-5-7-27(8-6-26)21-18-10-15-9-16(12-18)13-19(21)11-15/h1-4,15-16,18-19,21H,5-14H2 |
Clave InChI |
AHNGZRXQNOSBIN-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1CC2=CC=CC=C2C(F)(F)F)C3C4CC5CC(C4)CC3C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,4-dihydro-1H-isoquinolin-2-yl-[1-(2-fluorobenzoyl)piperidin-3-yl]methanone](/img/structure/B10878670.png)
![Methyl 7-(3-methoxyphenyl)-6-(phenylcarbonyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B10878678.png)
![7-benzyl-2-[(4-chlorophenoxy)methyl]-8,9-diphenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10878679.png)
![(4Z)-2-(4-fluorophenyl)-5-methyl-4-{1-[(tetrahydrofuran-2-ylmethyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10878681.png)

![methyl [4-({[(1S,5R)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonothioyl}amino)phenyl]acetate](/img/structure/B10878704.png)
![2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B10878726.png)
![2-[1-(5-Bromo-2-methoxybenzyl)piperidin-4-yl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B10878730.png)

![1-[4-(3-Methoxybenzyl)piperazin-1-yl]-2-(4-methoxyphenoxy)ethanone](/img/structure/B10878735.png)

![1-[(4-Chlorophenyl)sulfonyl]-4-(2-ethoxybenzyl)piperazine](/img/structure/B10878751.png)
![2-(4-Methoxyphenoxy)-1-[4-(4-methylbenzyl)piperazin-1-yl]ethanone](/img/structure/B10878752.png)

